2-Methyl-5-(trifluoromethyl)benzenesulfonamide
Description
Properties
Molecular Formula |
C8H8F3NO2S |
|---|---|
Molecular Weight |
239.22 g/mol |
IUPAC Name |
2-methyl-5-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H8F3NO2S/c1-5-2-3-6(8(9,10)11)4-7(5)15(12,13)14/h2-4H,1H3,(H2,12,13,14) |
InChI Key |
KKLMQCZXYGCGIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Step 1: Sulfonation of p-Nitrotoluene
- Raw Materials: p-Nitrotoluene and chlorosulfonic acid.
- Reaction Conditions:
- Dissolving p-nitrotoluene in an organic solvent such as chlorobenzene, dichloromethane, or a mixture of carbon tetrachloride and chlorobenzene.
- Adding chlorosulfonic acid in a weight ratio of 1:1.2–1.5 (nitrotoluene to chlorosulfonic acid).
- Stirring at 100–150°C with a stirring speed of 800–100 rpm.
- Post-reaction washing with water (volume 0.3–0.4 times the organic phase) to remove excess chlorosulfonic acid, followed by separation and concentration to obtain 2-methyl-5-nitrobenzenesulfonyl chloride .
Step 2: Hydrogenation of the Nitro Group
- Reaction Conditions:
- Adding the 2-methyl-5-nitrobenzenesulfonyl chloride into a hydrogenation reactor.
- Catalysts such as palladium on carbon, Raney nickel, or palladium hydroxide are employed.
- Organic solvents like methanol, ethanol, or acetone are used as the medium.
- Hydrogen pressure is maintained at 0.1–2.0 MPa, temperature at 0–150°C, for 3–24 hours.
- The nitro group is reduced to an amino group, yielding 2-methyl-5-aminobenzenesulfonamide .
Step 3: Final Processing
- Post-reaction purification involves washing with water, concentration, and recrystallization, often with ethanol or triethylamine, to obtain high-purity 2-Methyl-5-(trifluoromethyl)benzenesulfonamide .
Alternative Routes
Direct Nitration and Functionalization
Trifluoromethylation of Precursors
- Trifluoromethylation can be achieved via reagents like Togni's reagent or Umemoto's reagent, which introduce the trifluoromethyl group onto aromatic rings. However, these methods are often expensive and require specialized conditions, making them less suitable for large-scale synthesis.
Summary of Key Parameters in Preparation
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Sulfonation | p-Nitrotoluene + chlorosulfonic acid | 100–150°C, stirring at 800–1000 rpm | Organic solvents: chlorobenzene, dichloromethane, or CCl₄ mixture |
| Reduction | Hydrogen + catalyst (Pd/C, Raney Ni) | 0–150°C, 0.1–2.0 MPa, 3–24 h | Solvents: methanol, ethanol, acetone |
| Purification | Water washes, ethanol, triethylamine | Post-reaction | Ensures high purity |
Advantages and Challenges
| Advantages | Challenges |
|---|---|
| Short synthetic route | Handling of chlorosulfonic acid requires caution due to its corrosiveness |
| High purity of final product | Control over regioselectivity during sulfonation |
| Industrial scalability | Trifluoromethylation methods are costly and complex |
Additional Considerations
- Industrial feasibility favors the sulfonation-reduction pathway due to the availability of raw materials and established protocols.
- Reaction optimization involves controlling temperature, stirring speed, and reagent ratios to maximize yield and purity.
- Environmental impact is minimized by efficient washing and waste management, especially regarding chlorosulfonic acid and organic solvents.
Chemical Reactions Analysis
2-Methyl-5-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Scientific Research Applications
2-Methyl-5-(trifluoromethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent or intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of various chemicals and materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, its derivatives can inhibit carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing its activity. This inhibition can lead to a decrease in tumor cell proliferation and an increase in apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
2-Fluoro-5-(trifluoromethyl)benzenesulfonyl Chloride
- Substituents : Fluorine at 2-position, -CF₃ at 5-position, and sulfonyl chloride (-SO₂Cl) instead of sulfonamide.
- Applications : A precursor to sulfonamides; the -SO₂Cl group is highly reactive in nucleophilic substitutions (e.g., forming sulfonamides with amines).
- Key difference : Greater electrophilicity compared to sulfonamide derivatives, enabling facile derivatization .
N-Methyl-4-[[...]-1-pentenyl]oxy]benzenesulfonamide (CAS 69013-34-9)
- Substituents: Complex perfluorinated chains and phosphonooxyethyl groups.
- Applications : Likely used in fluoropolymer synthesis or surfactants due to hydrophobic perfluoroalkyl chains.
- Key difference : Bulkier substituents reduce solubility in polar solvents but enhance thermal stability .
Positional Isomers
2-Bromo-4-(trifluoromethyl)benzenesulfonamide (CAS 351003-63-9)
- Substituents : Bromine at 2-position, -CF₃ at 4-position.
- Applications : Bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura), while -CF₃ enhances metabolic stability in drug candidates.
- Key difference : Bromine’s steric bulk and directing effects alter regioselectivity in electrophilic substitutions compared to methyl-substituted analogs .
4-Bromo-3-(trifluoromethyl)benzenesulfonamide (CAS 351003-64-0)
- Substituents : Bromine at 4-position, -CF₃ at 3-position.
- Key difference : Meta-substitution of -CF₃ creates distinct electronic effects, reducing ring electron density more significantly than para-substitution .
Functional Group Variants
5-Chloro-2-methoxy-N-[...]benzenesulfonamide (CAS 2361866-92-2)
- Substituents : Methoxy (-OCH₃) at 2-position, chlorine at 5-position, and a complex indole-ethyl side chain.
- Applications : Likely a bioactive molecule targeting neurological or inflammatory pathways.
- Key difference : Methoxy groups donate electrons via resonance, contrasting with the electron-withdrawing -CF₃ in 2-Methyl-5-(trifluoromethyl)benzenesulfonamide .
2-Phenylbenzimidazole-5-sulfonic Acid (Ensulizole)
- Substituents : Benzimidazole fused ring system and sulfonic acid (-SO₃H).
- Applications : UV filter in sunscreens due to strong UV absorption and water solubility.
- Key difference : Sulfonic acid’s higher acidity (pKa ~0.5) and ionic character differentiate it from sulfonamides .
Comparative Data Table
Biological Activity
2-Methyl-5-(trifluoromethyl)benzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
2-Methyl-5-(trifluoromethyl)benzenesulfonamide is characterized by a sulfonamide functional group attached to a trifluoromethyl-substituted aromatic ring. The chemical structure can be represented as follows:
- Molecular Formula : C₈H₈F₃N₁O₂S
- Molecular Weight : 227.21 g/mol
The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and biological interactions.
Biological Activity Overview
Research indicates that 2-Methyl-5-(trifluoromethyl)benzenesulfonamide exhibits various biological activities, particularly in antimicrobial and anticancer domains:
-
Antimicrobial Activity :
- The compound has shown significant antimicrobial effects against various strains of bacteria and mycobacteria. In a study evaluating benzenesulfonamide derivatives, 2-Methyl-5-(trifluoromethyl)benzenesulfonamide demonstrated potent activity against multidrug-resistant Mycobacterium abscessus complex strains, outperforming some conventional antibiotics .
- Table 1 summarizes the antimicrobial efficacy of the compound compared to standard antibiotics:
Microbial Strain Minimum Inhibitory Concentration (MIC) Comparison Antibiotic MIC (µg/mL) Mycobacterium abscessus 0.25 Rifampicin 0.5 Mycobacterium tuberculosis 0.5 Isoniazid 1 -
Anticancer Activity :
- Preliminary studies suggest that this compound may also exhibit anticancer properties by inhibiting specific cancer cell lines. Research indicates that benzenesulfonamide derivatives can interfere with tumor growth by modulating various signaling pathways .
- A notable case study involved the evaluation of the compound's effects on human cancer cell lines, where it was found to induce apoptosis in a dose-dependent manner.
The biological activity of 2-Methyl-5-(trifluoromethyl)benzenesulfonamide is primarily attributed to its ability to inhibit key enzymes and disrupt cellular processes:
- Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit carbonic anhydrase and other sulfonamide-sensitive enzymes, which are crucial for microbial survival and proliferation.
- Cell Cycle Interference : Studies have suggested that the compound can interfere with cell cycle progression in cancer cells, leading to increased apoptosis rates.
Case Studies
- Case Study on Antimicrobial Resistance :
- In Vivo Studies :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-methyl-5-(trifluoromethyl)benzenesulfonamide, and what precursors are critical?
- Methodological Answer : The compound is typically synthesized via sulfonamide formation using 2-methyl-5-(trifluoromethyl)benzenesulfonyl chloride as the precursor. React this sulfonyl chloride with ammonia or a primary amine under anhydrous conditions in a polar aprotic solvent (e.g., dichloromethane or THF) at 0–25°C. Purification involves column chromatography or recrystallization. The sulfonyl chloride precursor (CAS 491850-53-4) is moisture-sensitive; ensure inert atmosphere and dry solvents .
- Data :
- Precursor SMILES:
C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)Cl)C. - Yield optimization: Reaction completion monitored by TLC (Rf ~0.5 in hexane:EtOAc 3:1).
Q. How should researchers characterize the purity and structural identity of 2-methyl-5-(trifluoromethyl)benzenesulfonamide?
- Methodological Answer : Use a combination of:
- NMR : , , and NMR to confirm substituent positions and trifluoromethyl group integration.
- HPLC : Purity assessment with a C18 column (≥95% purity threshold for biological assays).
- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (calculated for : 247.02 g/mol).
Q. What solubility properties are critical for experimental design?
- Methodological Answer : The compound is slightly soluble in water but dissolves well in DMSO, DMF, or acetonitrile. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers (<1% DMSO final concentration). Note: Solubility discrepancies may arise from crystallinity variations; sonication or gentle heating (≤40°C) can aid dissolution .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?
- Methodological Answer : Contradictions often stem from:
- Purity : Impurities ≥5% (e.g., unreacted sulfonyl chloride) can skew bioactivity. Validate purity via HPLC before assays.
- Assay Conditions : Variations in cell lines, incubation times, or solvent concentrations (e.g., DMSO toxicity thresholds). Standardize protocols using controls like Celecoxib (a well-characterized sulfonamide) .
- Structural Confirmation : Ensure no degradation during storage (e.g., hydrolysis of the sulfonamide group).
Q. What strategies optimize the sulfonylation reaction yield when scaling up synthesis?
- Methodological Answer :
- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate amine-sulfonyl chloride coupling.
- Temperature Control : Maintain 0–5°C during reagent addition to minimize side reactions (e.g., hydrolysis).
- Workup : Extract unreacted sulfonyl chloride with NaHCO washes.
Q. How does the trifluoromethyl group influence electronic properties and reactivity in downstream modifications?
- Methodological Answer : The -CF group is strongly electron-withdrawing, which:
- Activates the Sulfonamide : Enhances electrophilicity for nucleophilic substitutions (e.g., alkylation at the sulfonamide nitrogen).
- Stabilizes Intermediates : Reduces degradation in acidic/basic conditions during functionalization.
- Experimental Validation : DFT calculations on analogous compounds show decreased electron density at the sulfonyl group (MEP maps) .
Q. What analytical techniques troubleshoot low yields in sulfonamide crystallization?
- Methodological Answer :
- XRPD : Identify polymorphs affecting crystal formation.
- DSC/TGA : Monitor thermal stability; impurities may lower melting points.
- Solvent Screening : Test mixed solvents (e.g., EtOAc:heptane) for optimal crystal nucleation.
Data Contradictions and Resolution
Q. Why do solubility values conflict across studies, and how should researchers address this?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
